molecular formula C17H17N3O2 B11067562 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methoxybenzamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methoxybenzamide

Cat. No.: B11067562
M. Wt: 295.34 g/mol
InChI Key: AXOBGBWRHXHIMP-UHFFFAOYSA-N
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Description

N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-methoxybenzamide (CAS: 305377-02-0) is a benzimidazole derivative with the molecular formula C₁₇H₁₇N₃O₂ and a molecular weight of 295.34 g/mol . The compound features a benzimidazole core linked via an ethyl group to a 4-methoxybenzamide moiety. Benzimidazoles are renowned for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methoxybenzamide

InChI

InChI=1S/C17H17N3O2/c1-22-13-8-6-12(7-9-13)17(21)18-11-10-16-19-14-4-2-3-5-15(14)20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20)

InChI Key

AXOBGBWRHXHIMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methoxybenzamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . One common method includes the reaction of o-phenylenediamine with an aromatic aldehyde in the presence of an acid catalyst to form the benzimidazole core. This core is then reacted with 4-methoxybenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using ionic liquids or microwave-assisted synthesis, can be employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield amines or alcohols .

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The benzimidazole core is known to interact with DNA and proteins, disrupting their function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzimidazole Derivatives

Key structural analogs differ in substituents on the benzamide ring or the core heterocycle. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities References
N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-methoxybenzamide 4-OCH₃ C₁₇H₁₇N₃O₂ 295.34 Not reported Potential TLR4 modulation, lipophilicity
N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-bromobenzamide 4-Br C₁₆H₁₄BrN₃O 344.21 Not reported Higher molecular mass; electron-withdrawing Br may alter reactivity
N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzamide (Compound 16) Indole core + 4-OCH₃ C₁₈H₁₇N₃O₂ 315.35 132.8–134.3 TLR4-targeted; crystalline solid
Ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinyl]acetate Nitrophenylhydrazone C₁₈H₁₈N₆O₄ 382.38 Not reported Hydrogen-bonded crystal structure; antimicrobial potential
(E)-N-[2-(1H-Benzimidazol-2-yl)ethyl]-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide Propenamide + 3-OCH₃, 4-OPr C₂₂H₂₅N₃O₃ 379.46 Not reported Extended conjugation; potential anticancer activity

Impact of Substituents on Physicochemical Properties

  • Electron-Donating vs.
  • Melting Points : Indole-based analogs (e.g., Compound 16) exhibit higher melting points (~133°C) due to stronger intermolecular interactions (e.g., hydrogen bonding) . Data for the target compound’s melting point are lacking, but its benzimidazole core likely contributes to thermal stability.
  • Molecular Weight and Lipophilicity: Bromine substitution increases molecular weight (344.21 vs. 295.34) and may reduce metabolic clearance.

Biological Activity

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methoxybenzamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Compound Overview

  • Chemical Structure : The compound features a benzimidazole moiety linked to a 4-methoxybenzamide group. Its molecular formula is C15H13N3O2C_{15}H_{13}N_{3}O_{2} with a molecular weight of approximately 267.28 g/mol.
  • Unique Features : The benzimidazole structure is known for its ability to interact with various biological targets, making it a promising scaffold in medicinal chemistry .

1. Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. Studies have shown that it can modulate pain pathways and reduce hyperalgesia, particularly in models of opioid-induced pain .

Case Study : In a controlled study, this compound was administered to animal models experiencing inflammatory pain, resulting in a marked reduction in pain responses compared to control groups.

2. Antioxidant Activity

Similar benzimidazole derivatives have demonstrated potent antioxidant properties, capable of scavenging free radicals and protecting against oxidative stress. This activity is crucial for mitigating cellular damage in various disease states .

Research Findings : A comparative analysis revealed that the antioxidant capacity of this compound was superior to several known antioxidants, indicating its potential role in oxidative stress-related conditions.

3. Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties, potentially inhibiting the proliferation of cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryModulation of pain pathways
AnalgesicReduction in hyperalgesia
AntioxidantScavenging free radicals
AntitumorInhibition of cancer cell proliferation

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes and cancer progression.
  • Receptor Binding : It likely binds to receptors that mediate pain and inflammation, altering their signaling pathways.
  • Gene Expression Modulation : Changes in gene expression related to oxidative stress and cell proliferation have been observed following treatment with this compound .

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Mechanistic Studies : Elucidating detailed biochemical pathways involved in its action.
  • Derivatives Exploration : Synthesizing and testing derivatives for enhanced activity or specificity.

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